
2-(3-Bromphenyl)acetamid
Übersicht
Beschreibung
2-(3-Bromophenyl)acetamide is an organic compound with the molecular formula C8H8BrNO It is a derivative of acetamide where a bromophenyl group is attached to the acetamide structure
Wissenschaftliche Forschungsanwendungen
2-(3-Bromophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)acetamide typically involves the reaction of 3-bromophenylacetonitrile with water in the presence of a base. The reaction proceeds through hydrolysis, converting the nitrile group to an amide group. The general reaction can be represented as follows: [ \text{3-Bromophenylacetonitrile} + \text{H}_2\text{O} \rightarrow \text{2-(3-Bromophenyl)acetamide} ]
Industrial Production Methods: In an industrial setting, the synthesis may involve more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of solvents like dichloromethane and bases such as sodium hydroxide or potassium hydroxide can facilitate the reaction.
Types of Reactions:
Substitution Reactions: The bromine atom in the 3-position of the phenyl ring can undergo nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles like amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form amines.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted phenylacetamides.
Oxidation: Formation of 3-bromobenzoic acid.
Reduction: Formation of 3-bromoaniline.
Wirkmechanismus
The mechanism of action of 2-(3-Bromophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to certain molecular targets, while the acetamide group can participate in hydrogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
2-(4-Bromophenyl)acetamide: Similar structure but with the bromine atom in the 4-position.
2-(3-Chlorophenyl)acetamide: Similar structure with a chlorine atom instead of bromine.
2-(3-Fluorophenyl)acetamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness: 2-(3-Bromophenyl)acetamide is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical properties and biological activity, making it distinct from its chloro- and fluoro- counterparts.
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYSSRJRKIAJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471350 | |
| Record name | 2-(3-bromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60312-83-6 | |
| Record name | 2-(3-bromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in developing new anticonvulsant agents, particularly those based on the benzodiazepine scaffold?
A1: Despite the availability of several anticonvulsant drugs, there remains a significant unmet need for safer and more effective treatment options for epilepsy. Many existing drugs have limitations such as adverse effects, limited efficacy, and drug interactions. Benzodiazepines have a known history as anticonvulsants, and exploring modifications to their core structure, like those presented in the paper [], offers promising avenues for developing improved therapies.
Q2: How does understanding the Structure-Activity Relationship (SAR) contribute to the development of new drugs like the anticonvulsant agents discussed in the paper?
A2: SAR studies are crucial in drug discovery. By systematically modifying a molecule's structure and observing the resulting changes in biological activity, researchers can identify the key structural features responsible for desired effects. The paper highlights the synthesis and evaluation of various 1,2,3-triazolo-benzodiazepine derivatives []. Through analyzing their anticonvulsant activity in relation to their structural modifications, researchers can optimize the structure for improved potency, selectivity, and potentially reduced side effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)
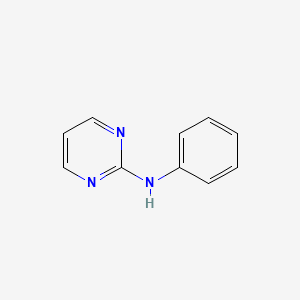

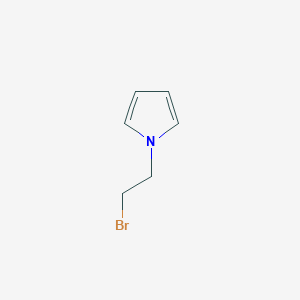
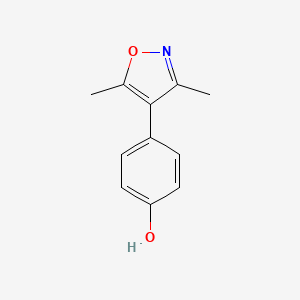
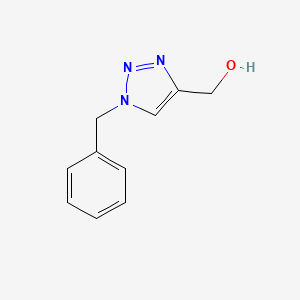
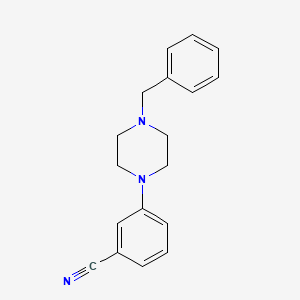
![4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1279579.png)

![2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride](/img/structure/B1279583.png)
![1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1279584.png)


